molecular formula C12H19NO B1487647 2-(5-Ethylfuran-2-yl)-4-methylpiperidine CAS No. 1354963-47-5

2-(5-Ethylfuran-2-yl)-4-methylpiperidine

Cat. No. B1487647
CAS RN: 1354963-47-5
M. Wt: 193.28 g/mol
InChI Key: TVXUKQIKMWSFQP-UHFFFAOYSA-N
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Description

Furans are a family of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Ethylfuran would have an ethyl group attached to this structure. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure would consist of a piperidine ring attached to a furan ring via an ethyl bridge. The exact structure and properties would depend on the specific locations of these attachments .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . Piperidines can act as a base, reacting with acids to form salts, and can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, furan and piperidine derivatives are stable under normal conditions but may be sensitive to heat .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on compounds with structural similarities often involves novel synthesis techniques. For example, a study on the straightforward synthesis of novel chiral ligands based on l-pipecolinic acid demonstrates the synthesis process of β-amino alcohols, which could be related to the synthesis or functionalization of compounds like "2-(5-Ethylfuran-2-yl)-4-methylpiperidine" (Alvarez-Ibarra et al., 2010).
  • Crystal Structure Analysis : Another study focused on the crystal structure of a benzimidazole derivative, providing insights into the structural analysis that could be applicable to furan and piperidine derivatives by understanding the molecular conformation and interactions within crystalline structures (Ozbey et al., 2001).

Potential Applications

  • Atmospheric Chemistry : Research on the atmospheric degradation of alkylfurans with chlorine atoms discusses the oxidation mechanisms of heterocyclic aromatic compounds, indicating potential environmental implications or applications of furan-containing compounds in studying atmospheric chemistry and environmental pollution (Villanueva et al., 2009).
  • Organic Ligands and Chelating Properties : A study on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activity, suggests potential applications of furan derivatives in coordination chemistry and antimicrobial research (Patel, 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for a chemical compound. If this compound has a biological effect, the mechanism would depend on how the compound interacts with biological macromolecules .

Safety and Hazards

Again, without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

2-(5-ethylfuran-2-yl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-10-4-5-12(14-10)11-8-9(2)6-7-13-11/h4-5,9,11,13H,3,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXUKQIKMWSFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CC(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Reactant of Route 2
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Reactant of Route 3
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Reactant of Route 4
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Reactant of Route 5
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Reactant of Route 6
2-(5-Ethylfuran-2-yl)-4-methylpiperidine

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